molecular formula C9H18N2 B1462434 3-[(2-Ethylbutyl)amino]propanenitrile CAS No. 1042524-46-8

3-[(2-Ethylbutyl)amino]propanenitrile

Cat. No.: B1462434
CAS No.: 1042524-46-8
M. Wt: 154.25 g/mol
InChI Key: JUMZVQOZMJFHKA-UHFFFAOYSA-N
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Description

3-[(2-Ethylbutyl)amino]propanenitrile is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It is characterized by the presence of an amino group attached to a propanenitrile backbone, with a 2-ethylbutyl substituent on the nitrogen atom.

Preparation Methods

The synthesis of 3-[(2-Ethylbutyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-ethylbutylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

3-[(2-Ethylbutyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrile oxides.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

3-[(2-Ethylbutyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 3-[(2-Ethylbutyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[(2-Ethylbutyl)amino]propanenitrile can be compared with other similar compounds, such as:

    3-[(2-Methylbutyl)amino]propanenitrile: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    3-[(2-Propylbutyl)amino]propanenitrile: Contains a propyl group, which may affect its reactivity and interactions.

    3-[(2-Isobutyl)amino]propanenitrile: The isobutyl group introduces steric hindrance, potentially altering its chemical behavior.

Properties

IUPAC Name

3-(2-ethylbutylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-9(4-2)8-11-7-5-6-10/h9,11H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMZVQOZMJFHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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